3,7,11,15-Tetramethyl-2-hexadecene
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Overview
Description
Phytene-2 is a singly unsaturated isoprenoid alkane derived from phytane. It is a clear, colorless liquid at room temperature and is commonly found as a functional group in various biologically important molecules such as chlorophyll, tocopherol (vitamin E), and phylloquinone (vitamin K1)
Preparation Methods
Synthetic Routes and Reaction Conditions
Phytene-2 can be synthesized through the partial hydrogenation of phytol, a chemical substituent of chlorophyll. The reaction typically involves the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) under mild hydrogen pressure . The reaction conditions are carefully controlled to ensure the selective hydrogenation of the double bond in phytol, resulting in the formation of phytene-2.
Industrial Production Methods
Industrial production of phytene-2 often involves the extraction of phytol from natural sources such as chlorophyll-containing plants. The extracted phytol is then subjected to partial hydrogenation using industrial-scale hydrogenation reactors. The process is optimized to achieve high yields and purity of phytene-2, making it suitable for various applications in the pharmaceutical and cosmetic industries.
Chemical Reactions Analysis
Types of Reactions
Phytene-2 undergoes several types of chemical reactions, including:
Oxidation: Phytene-2 can be oxidized to form various oxygenated derivatives, such as alcohols, aldehydes, and acids.
Reduction: Further hydrogenation of phytene-2 can lead to the formation of phytane.
Substitution: Phytene-2 can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is commonly used for reduction reactions.
Substitution: Halogenation reagents such as bromine (Br₂) or chlorine (Cl₂) can be used for substitution reactions.
Major Products Formed
Oxidation: Alcohols, aldehydes, and acids.
Reduction: Phytane.
Substitution: Halogenated derivatives of phytene-2.
Scientific Research Applications
Phytene-2 has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a model compound in studying isoprenoid chemistry.
Biology: Plays a role in the biosynthesis of important biomolecules such as chlorophyll and tocopherol.
Medicine: Investigated for its potential antioxidant properties and its role in the synthesis of vitamin E and vitamin K1.
Industry: Used in the formulation of cosmetics and skincare products due to its emollient properties.
Mechanism of Action
Phytene-2 exerts its effects through various molecular targets and pathways. In biological systems, it is involved in the biosynthesis of chlorophyll and tocopherol, where it acts as a precursor molecule. The enzymatic conversion of phytene-2 to these biomolecules involves specific enzymes such as phytoene synthase, which catalyzes the condensation of geranylgeranyl diphosphate to form phytoene . This reaction is a key step in the carotenoid biosynthesis pathway, which is essential for photosynthesis and photoprotection in plants.
Comparison with Similar Compounds
Phytene-2 is similar to other isoprenoid alkanes such as phytane and geranylgeranene. it is unique due to its single unsaturation, which imparts distinct chemical and physical properties.
Similar Compounds
Phytane: A fully saturated isoprenoid alkane derived from phytol.
Geranylgeranene: A fully unsaturated isoprenoid alkane with multiple double bonds.
Phytene-2’s unique structure allows it to participate in specific chemical reactions and biological processes that are not possible with its fully saturated or fully unsaturated counterparts .
Properties
CAS No. |
2437-93-6 |
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Molecular Formula |
C20H40 |
Molecular Weight |
280.5 g/mol |
IUPAC Name |
(E)-3,7,11,15-tetramethylhexadec-2-ene |
InChI |
InChI=1S/C20H40/c1-7-18(4)12-9-14-20(6)16-10-15-19(5)13-8-11-17(2)3/h7,17,19-20H,8-16H2,1-6H3/b18-7+ |
InChI Key |
XZJQZWIDAHFTHV-CNHKJKLMSA-N |
Isomeric SMILES |
C/C=C(\C)/CCCC(C)CCCC(C)CCCC(C)C |
Canonical SMILES |
CC=C(C)CCCC(C)CCCC(C)CCCC(C)C |
Origin of Product |
United States |
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